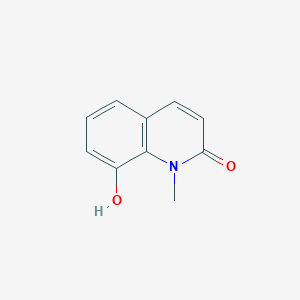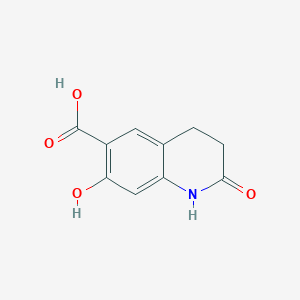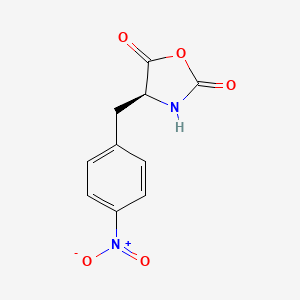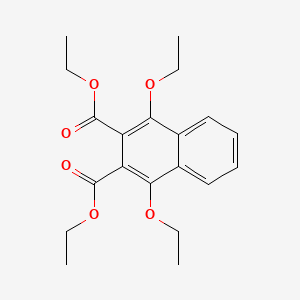
2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
描述
2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with an ethoxyphenyl group and a cyano group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of ethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.
Cyclization Reaction: Another approach involves the cyclization of a suitable precursor, such as an ethoxyphenyl-substituted β-ketoester, with guanidine under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with precise temperature and pressure controls to ensure consistent product quality. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to convert the cyano group to an amine.
Substitution: Substitution reactions at the ethoxyphenyl group can introduce different functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Derivatives with different substituents on the ethoxyphenyl group.
科学研究应用
2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has found applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism by which 2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the pyrimidine ring play crucial roles in binding to enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Hydroxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Similar structure with a hydroxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether (Etofenprox): Used as an insecticide with low mammalian toxicity.
Uniqueness: 2-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile stands out due to its specific ethoxy group, which influences its chemical reactivity and biological activity. This uniqueness allows for distinct applications and potential advantages over similar compounds.
属性
IUPAC Name |
2-(4-ethoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-11-5-3-9(4-6-11)12-15-8-10(7-14)13(17)16-12/h3-6,8H,2H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFBMNFSDHGUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one](/img/structure/B3273859.png)

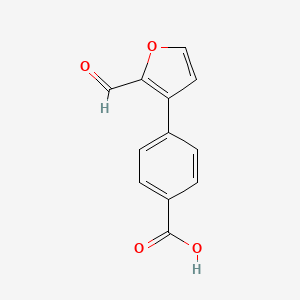

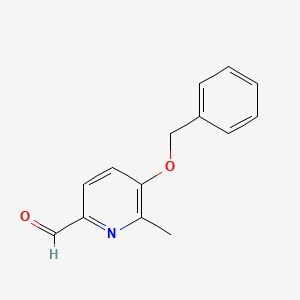


![3,6-Dihydro-2H-[1,4]dioxino[2,3-f]indole](/img/structure/B3273917.png)
